molecular formula C10H20N2O3 B2732957 RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE CAS No. 2408937-15-3

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE

Cat. No.: B2732957
CAS No.: 2408937-15-3
M. Wt: 216.281
InChI Key: SNEXHWARGWXLLI-BWZBUEFSSA-N
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Description

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a cyclopentylamine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted carbamates .

Scientific Research Applications

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
  • tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Uniqueness

RAC-TERT-BUTYL N-[(1R,3R,4R)-3-AMINO-4-HYDROXYCYCLOPENTYL]CARBAMATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXHWARGWXLLI-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@@H](C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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